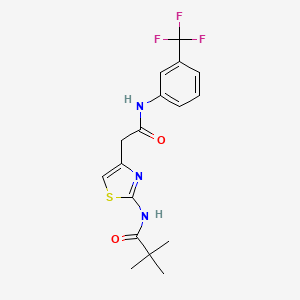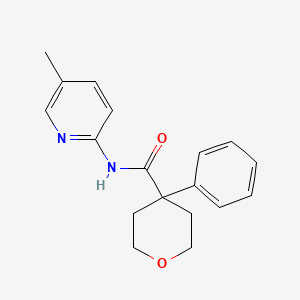
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole, also known as MBT, is a benzothiazole derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. MBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring and a pyrazole ring.
作用機序
The mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to reduce the corrosion rate of metals and alloys. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to selectively bind to heavy metal ions and emit fluorescence, making it a useful tool for detecting and monitoring heavy metal pollution in water.
実験室実験の利点と制限
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole also has some limitations, including its limited solubility in water and its potential interactions with other compounds in complex biological systems.
将来の方向性
There are several future directions for the research and development of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole, including the synthesis of novel derivatives with improved properties, the investigation of its potential applications in other scientific fields, and the optimization of its use in existing applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole and its potential interactions with other compounds in complex biological systems.
合成法
The synthesis of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzothiazole with methyl pyrazole-3-carboxylic acid, or the reaction of 2-aminobenzothiazole with 3-methylpyrazole-5-carboxylic acid. These methods involve the use of various reagents and catalysts, and the reaction conditions can be optimized to obtain high yields of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole.
科学的研究の応用
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been used as a corrosion inhibitor for various metals and alloys. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.
特性
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-14-7-6-9(13-14)11-12-8-4-2-3-5-10(8)15-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHUKNKPQUPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)